molecular formula C17H12F3N3OS B2605227 Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 321432-99-9

Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether

Cat. No.: B2605227
CAS No.: 321432-99-9
M. Wt: 363.36
InChI Key: AOPVJVWMVRLEIH-UHFFFAOYSA-N
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Description

Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is a pyrimidine derivative featuring a trifluoromethylphenylsulfanyl group at position 4, a pyridinyl substituent at position 2, and a methoxy group at position 5. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the pyridinyl moiety, which may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-24-14-10-22-15(13-7-2-3-8-21-13)23-16(14)25-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPVJVWMVRLEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The sulfanyl linkage and the pyridine and pyrimidine rings also play crucial roles in the compound’s activity by facilitating interactions with various biological pathways .

Comparison with Similar Compounds

Key Observations:

Position 2 Variations :

  • The target compound’s 2-pyridinyl group distinguishes it from analogs with methylsulfanyl (CAS 338954-61-3) or dichlorobenzylsulfanyl (CAS 339008-09-2) substituents. The pyridinyl moiety may enhance solubility in polar solvents compared to bulkier hydrophobic groups .

Position 4 Modifications :

  • The trifluoromethylphenylsulfanyl group in the target compound provides stronger electron-withdrawing effects than chlorophenyl (CAS 338954-61-3) or methoxyphenyl (CAS 338771-65-6) groups. This increases resistance to oxidative metabolism .

Physicochemical Properties :

  • The target compound’s predicted density (1.41 g/cm³) and boiling point (398.5°C) suggest moderate volatility compared to analogs like CAS 338771-65-6 (385.9°C), likely due to the trifluoromethyl group’s influence .

Research Implications

  • The trifluoromethyl group in the target compound could improve binding affinity to targets requiring hydrophobic interactions, such as kinase enzymes .
  • Pyridinyl vs.

Biological Activity

Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C15H13F3N2OS
  • Molecular Weight: 320.34 g/mol
  • CAS Number: Not specified in the search results.

The biological activity of this compound is hypothesized to be linked to its structural components, particularly the pyridine and pyrimidine rings, which are known to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyridine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Case Study: A study on similar pyridine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to increased apoptosis rates .

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been reported to possess antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Research Findings: A related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with pyridine moieties have shown promise in reducing inflammatory cytokine production.

  • Study Example: In vitro studies showed that derivatives of this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialStaphylococcus aureus32
Anti-inflammatoryMacrophages20

Q & A

Q. What are the key synthetic challenges in preparing Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether, and how can they be addressed methodologically?

Answer: The synthesis involves three critical challenges:

  • Regioselective sulfanyl group introduction : The 4-position of the pyrimidine ring requires precise sulfanyl substitution. A nucleophilic aromatic substitution (SNAr) with 3-(trifluoromethyl)thiophenol under basic conditions (e.g., NaH in DMF) is recommended, as seen in analogous pyrimidine sulfanylations .
  • Stability of the pyridinyl ether linkage : Use of protecting groups (e.g., tert-butyldimethylsilyl) during coupling reactions minimizes hydrolysis. Post-synthesis characterization via 1H^1H/13C^13C NMR and LC-MS is essential to confirm integrity .
  • Trifluoromethyl group compatibility : Ensure inert atmospheres (N2_2/Ar) to prevent decomposition of the CF3_3-phenyl moiety during high-temperature steps .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural confirmation?

Answer:

  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is optimal. Purity thresholds ≥95% are typical for research-grade material .
  • Structural confirmation :
    • 1H^1H and 13C^13C NMR for pyrimidine/pyridine ring protons and ether/sulfanyl linkages .
    • High-resolution mass spectrometry (HRMS) for molecular ion validation .
    • Single-crystal X-ray diffraction (if crystallizable) for absolute configuration verification, as demonstrated in related pyridine-pyrimidine hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Answer: SAR studies should focus on:

  • Modular substitutions : Synthesize analogs with variations in (a) the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl), (b) sulfanyl substituents (e.g., aryl vs. alkyl), and (c) trifluoromethyl positioning (para vs. meta) .
  • Biological assays : Prioritize targets based on structural analogs (e.g., kinase inhibition or antimicrobial activity). For example, pyrimidine derivatives with CF3_3 groups show promise in kinase inhibition assays .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or COX-2, leveraging crystallographic data from related compounds .

Q. How should researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

Answer: Discrepancies often arise from:

  • Reaction temperature control : Excessively high temperatures (>100°C) during SNAr steps degrade the CF3_3-phenyl group, reducing yields. Optimize at 60–80°C .
  • By-product identification : Use LC-MS/MS to detect intermediates (e.g., des-sulfanyl pyrimidines) and adjust stoichiometry (e.g., 1.2 equiv of thiophenol) .
  • Solvent effects : Replace polar aprotic solvents (DMF) with THF or dioxane to minimize side reactions, as shown in analogous syntheses .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

Answer:

  • Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilicity at the pyrimidine 4-position, enabling further functionalization (e.g., alkylation) .
  • Basic conditions : Hydrolysis of the methyl ether linkage may occur above pH 10, necessitating pH-controlled storage (pH 6–8) .
  • Redox behavior : Cyclic voltammetry can reveal redox-active sites (e.g., sulfanyl group oxidation) relevant to metabolic stability studies .

Methodological Recommendations

Parameter Recommended Protocol Reference
Synthesis Yield 60–75% via SNAr at 70°C, NaH/DMF
HPLC Purity ≥95% (C18, 70:30 acetonitrile/water, 1 mL/min)
X-ray Crystallography Space group P21_1/c, Z = 4 (analogous structures)

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